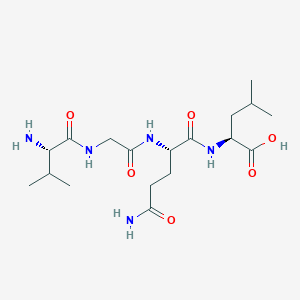

L-Valylglycyl-L-glutaminyl-L-leucine

Description

Properties

CAS No. |

920742-87-6 |

|---|---|

Molecular Formula |

C18H33N5O6 |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C18H33N5O6/c1-9(2)7-12(18(28)29)23-16(26)11(5-6-13(19)24)22-14(25)8-21-17(27)15(20)10(3)4/h9-12,15H,5-8,20H2,1-4H3,(H2,19,24)(H,21,27)(H,22,25)(H,23,26)(H,28,29)/t11-,12-,15-/m0/s1 |

InChI Key |

NWCMIWXUBKSNMS-HUBLWGQQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N |

Origin of Product |

United States |

Chemical Synthesis Strategies for L Valylglycyl L Glutaminyl L Leucine and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Methodologies for L-Valylglycyl-L-glutaminyl-L-leucine

Developed by Robert Bruce Merrifield, for which he was awarded the Nobel Prize, Solid-Phase Peptide Synthesis (SPPS) has become the most common method for synthesizing peptides in laboratory settings. wikipedia.orgpeptide.com This technique involves the stepwise addition of amino acid residues to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.combeilstein-journals.org This heterogeneous synthesis approach allows for the use of excess reagents to drive reactions to completion, with byproducts and unreacted materials being easily removed by simple filtration and washing steps, thus streamlining the purification process. peptide.combeilstein-journals.org

Fmoc Chemistry Principles and Application

The most widely used chemistry in modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.govresearchgate.net Developed in the late 1970s by Eric Atherton and Bob Sheppard, this approach utilizes the base-labile Fmoc group for the temporary protection of the Nα-amino group of the incoming amino acid. lgcstandards.com The synthesis of this compound via Fmoc-SPPS would commence by anchoring the C-terminal amino acid, Fmoc-L-leucine, to a suitable resin. beilstein-journals.org

The core principle of the Fmoc strategy lies in its orthogonality. The Fmoc group is stable to the acidic conditions used to cleave the final peptide from the resin and to remove the permanent side-chain protecting groups. chempep.com The synthesis cycle involves two key steps:

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide chain using a weak base, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comuci.edu This reaction is a β-elimination that generates a dibenzofulvene byproduct, which is scavenged by the excess piperidine. altabioscience.com

Coupling: The next Fmoc-protected amino acid (in this sequence, Fmoc-L-glutamine) is activated and coupled to the newly exposed free amine of the preceding residue. peptide.com

This cycle of deprotection and coupling is repeated for each amino acid (glycine and then valine) until the full tetrapeptide sequence is assembled. beilstein-journals.orgbiosynth.com The mild conditions of Fmoc chemistry make it compatible with a wide range of amino acid modifications, which was a significant advancement over the harsher acid-based conditions of the older Boc/Bzl strategy. nih.govaltabioscience.com

Optimization of Coupling Reagents and Reaction Conditions

The formation of the peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming amino acid is not spontaneous and requires an activating agent, known as a coupling reagent. jpt.com The choice and optimization of these reagents are crucial for achieving high coupling efficiency, minimizing racemization, and suppressing side reactions. jpt.comamericanpeptidesociety.org

Several classes of coupling reagents are available, each with its own mechanism and reactivity profile. jpt.com

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) have been used for decades. jpt.combachem.com They activate the carboxylic acid to form a reactive O-acylisourea intermediate. To reduce the risk of racemization and the formation of N-acylurea byproducts, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives (HOAt). bachem.compeptide.com

Phosphonium (B103445) Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and lead to low levels of racemization. jpt.comsigmaaldrich.com They react with the carboxylic acid to form a reactive phosphonium ester. sigmaaldrich.com

Aminium/Uronium Salts: This class includes some of the most popular and effective coupling reagents used today, such as HBTU, TBTU, and HATU. jpt.combachem.com These reagents generate active esters in situ, typically with HOBt or HOAt, leading to rapid and efficient couplings, even for sterically hindered amino acids. peptide.comsigmaaldrich.com Reagents based on OxymaPure, such as COMU, have been developed as safer and often more effective alternatives to HOBt- and HOAt-based reagents. bachem.comacs.org

For the synthesis of this compound, which contains the sterically hindered valine residue, a potent coupling reagent like HATU or HBTU would be a suitable choice to ensure the reaction goes to completion. sigmaaldrich.com Reaction conditions are typically optimized by using an excess of the protected amino acid and coupling reagent (usually 3-5 equivalents relative to the resin capacity) in a solvent like DMF or N-methyl-2-pyrrolidone (NMP). peptide.com Monitoring the completion of the coupling reaction is essential and is often performed using a qualitative colorimetric test, such as the ninhydrin (B49086) (Kaiser) test, which detects free primary amines on the resin. researchgate.net

| Coupling Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC, EDC | Simple, effective; often requires additives (e.g., HOBt) to suppress racemization. jpt.com |

| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, low racemization risk. peptide.comsigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Very efficient and fast, suitable for difficult sequences; COMU is a safer, modern alternative. bachem.comacs.org |

Cleavage and Deprotection Protocols

The final step in SPPS is the cleavage of the completed peptide from the solid support, along with the simultaneous removal of all permanent side-chain protecting groups. sigmaaldrich.com In the Fmoc/tBu strategy, this is accomplished by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). lgcstandards.comspringernature.com

During this acidic treatment, the protecting groups and the resin linker are cleaved, generating highly reactive cationic species (e.g., tert-butyl cations). peptide.com These cations can attack nucleophilic residues in the peptide chain, such as Tryptophan, Methionine, Cysteine, or Tyrosine, leading to undesired modifications. sigmaaldrich.com To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive cations. sigmaaldrich.com

A common cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5. sigmaaldrich.com For the tetrapeptide this compound, which contains no highly sensitive residues, this standard cocktail would likely be sufficient. If the Gln side chain was protected with a Trt group, the scavengers would effectively quench the trityl cations generated. The cleavage process involves incubating the peptide-resin with the cocktail for 1-3 hours at room temperature. chempep.com Following cleavage, the crude peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, washed, and then dried. The crude product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). lgcstandards.com

Challenges in SPPS of Tetrapeptides Containing Specific Amino Acid Sequences

While the synthesis of a tetrapeptide like this compound is generally straightforward, certain sequence-dependent challenges can arise. americanpeptidesociety.org

Aggregation: A primary challenge in SPPS is the aggregation of growing peptide chains on the resin. americanpeptidesociety.orgsigmaaldrich.com This can hinder the access of reagents to the reactive sites, leading to incomplete deprotection and coupling reactions, resulting in truncated or deletion sequences. americanpeptidesociety.org The presence of hydrophobic residues like Valine and Leucine (B10760876) can contribute to inter-chain aggregation. While less of a concern for a short tetrapeptide, this tendency can become significant in longer sequences. sigmaaldrich.com

Steric Hindrance: The coupling of β-branched amino acids like Valine can be slow due to steric hindrance. This requires the use of more potent coupling reagents (e.g., HATU) and potentially longer reaction times or double coupling cycles to ensure the reaction proceeds to completion. sigmaaldrich.com

Aspartimide Formation: Although not present in this specific tetrapeptide, a common and serious side reaction in Fmoc SPPS occurs with sequences containing Aspartic acid (Asp). The Asp side chain can cyclize to form a stable five-membered aspartimide ring, particularly when adjacent to residues like Glycine (B1666218). nih.govchempep.com This can lead to epimerization and the formation of β-aspartyl peptide impurities. nih.gov

Diketopiperazine Formation: When synthesizing a dipeptide on the resin, the N-terminal free amine can attack the C-terminal ester linkage to the resin, leading to the cleavage of a cyclic dipeptide (a diketopiperazine) from the support. This is most common with sequences containing Proline or Glycine at the C-terminal or penultimate position. For the target tetrapeptide, this would not be a primary concern after the first two amino acids are coupled. luxembourg-bio.com

Solution-Phase Peptide Synthesis Approaches

Before the advent of SPPS, all peptides were synthesized using solution-phase (or liquid-phase) methods. wikipedia.orglibretexts.org This classical approach involves carrying out all reactions in a homogeneous solution, with the peptide being isolated and purified after each coupling and deprotection step. fiveable.me While largely replaced by SPPS for research purposes due to its time-consuming nature, solution-phase synthesis remains valuable for the large-scale industrial production of peptides and for synthesizing complex peptides that are difficult to produce on a solid support. wikipedia.orgnih.gov

The synthesis of this compound in solution would involve a stepwise or fragment condensation approach. mdpi.com

Stepwise Synthesis: Similar to SPPS, amino acids are added one at a time. For example, Fmoc-Gln(Trt)-OH could be coupled with H-Leu-OBzl using a coupling reagent like EDC/HOBt. After purification, the Fmoc group would be removed, and the resulting dipeptide would be coupled with the next amino acid, Fmoc-Gly-OH. libretexts.org

Fragment Condensation: Small peptide fragments are synthesized separately and then joined together. For instance, the dipeptides Fmoc-Val-Gly-OH and H-Gln(Trt)-Leu-OBzl could be synthesized and then coupled. This approach can be more efficient for longer peptides but carries a higher risk of racemization at the C-terminal residue of the activated peptide fragment. mdpi.com

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| Principle | Peptide is anchored to an insoluble resin support. peptide.com | All reactions occur in a homogeneous solution. fiveable.me |

| Purification | Excess reagents removed by washing/filtration after each step. peptide.com | Product is isolated and purified after each step. nih.gov |

| Speed & Automation | Fast and easily automated. beilstein-journals.org | Slow, labor-intensive, difficult to automate. nih.gov |

| Scale | Ideal for research and small-scale synthesis. nih.gov | Suitable for large-scale industrial production. wikipedia.org |

| Yield | Generally higher overall yields due to fewer purification losses. | Lower yields due to repeated workup and purification. nih.gov |

| Challenges | Aggregation, incomplete reactions on the solid support. americanpeptidesociety.org | Racemization during fragment condensation, solubility issues. mdpi.com |

Chemoenzymatic Synthesis Methods

Chemoenzymatic peptide synthesis (CEPS) merges the precision of chemical synthesis with the mild, stereoselective nature of enzymatic catalysis. nih.govbachem.com This approach often utilizes proteases or ligases to form peptide bonds, overcoming some limitations of purely chemical methods, such as the need for extensive protection and deprotection steps and the use of harsh reaction conditions. nih.gov

The core of chemoenzymatic synthesis involves using enzymes to catalyze the formation of a peptide bond between two shorter peptide fragments or an amino acid and a peptide chain. bachem.com One fragment typically has an activated C-terminal ester, which reacts with the N-terminal amine of the second fragment, facilitated by the enzyme. bachem.com Proteases, which naturally hydrolyze peptide bonds, can be manipulated to favor synthesis by altering reaction conditions. nih.govrsc.org Shifting the reaction equilibrium toward synthesis can be achieved by working in low-water environments, such as organic solvents, or by conducting the reaction in frozen aqueous solutions. nih.gov However, organic solvents can sometimes negatively impact enzyme stability. nih.gov

Enzymes like thermolysin and α-chymotrypsin are commonly employed. nih.govrsc.org For instance, α-chymotrypsin has been used to synthesize dipeptides with yields up to 90% in frozen aqueous solutions. nih.gov The specificity of the enzyme dictates the possible ligation sites. bachem.com Another strategy involves immobilizing one of the peptide components on a solid support, such as a resin, which can shift the reaction equilibrium toward synthesis even in an aqueous medium. rsc.org

Key Features of Chemoenzymatic Synthesis:

Stereoselectivity: Enzymes ensure the formation of peptides with high chiral purity. nih.gov

Mild Conditions: Reactions are typically conducted at or near neutral pH and moderate temperatures, minimizing side reactions like epimerization. nih.govbachem.com

Reduced Use of Protecting Groups: Enzymes can work with unprotected or minimally protected amino acids and peptides. durham.ac.uk

Biotechnological Production Methodologies for this compound

For the large-scale production of peptides composed of natural amino acids, biotechnological methods using recombinant DNA technology offer a cost-effective alternative to chemical synthesis, especially for longer peptides. isomerase.comnih.gov This approach involves expressing the gene encoding the desired peptide, such as this compound, in a suitable host organism like Escherichia coli or yeast. acsgcipr.orggoogle.com

A common challenge in producing small peptides in host cells is their rapid degradation by endogenous proteases. acsgcipr.orgnih.gov To overcome this, the target peptide is often produced as part of a larger fusion protein. nih.gov This fusion tag can protect the peptide from proteolysis and may also aid in expression and purification. isomerase.comnih.gov The fusion protein can be designed to accumulate in inclusion bodies, which are dense aggregates that effectively sequester the peptide from the cellular environment, further protecting it from degradation. nih.gov

After expression and cell harvesting, the fusion protein is isolated and purified. Subsequently, the target peptide is cleaved from its fusion partner using specific chemical reagents or enzymes. google.comnih.gov This recombinant approach is highly scalable and can be more economical than chemical synthesis for large quantities, although it is generally limited to the 20 natural amino acids. isomerase.comnih.gov

Steps in Recombinant Peptide Production:

Gene Synthesis: The DNA sequence encoding the peptide is synthesized and cloned into an expression vector.

Transformation: The vector is introduced into a host organism (e.g., E. coli). google.com

Fermentation: The host cells are cultured in large-scale fermenters to express the fusion protein. isomerase.comgoogle.com

Purification: The fusion protein is isolated from the cell lysate. isomerase.com

Cleavage: The target peptide is cleaved from the fusion tag. nih.gov

Final Purification: The released peptide is purified to a high degree.

Design and Chemical Synthesis of this compound Analogs

The design and synthesis of peptide analogs are driven by the need to improve the parent molecule's properties, such as stability, potency, and bioavailability. nih.gov This is achieved by introducing specific chemical modifications into the peptide sequence.

Introducing non-natural amino acids (NCAAs) or non-canonical amino acids (ncAAs) into a peptide sequence is a powerful strategy to engineer molecules with novel functions and enhanced stability. durham.ac.uknih.govnih.gov These modifications can introduce new chemical functionalities, alter the peptide's backbone conformation, and increase its resistance to enzymatic degradation. nih.govcore.ac.uk NCAAs can be incorporated using methods like solid-phase peptide synthesis (SPPS), where a wide variety of synthetic building blocks are available. springernature.comnih.gov

The incorporation of NCAAs can fundamentally alter a peptide's physicochemical properties. nih.gov For example, introducing residues that induce a specific secondary structure or increase amphipathicity can lead to enhanced biological activity. nih.gov

| Non-Natural Amino Acid Example | Enhanced Property | Description |

| α-aminoisobutyric acid (Aib) | Proteolytic Stability, Helicity | The presence of two methyl groups on the α-carbon restricts conformational freedom, promoting helical structures and shielding the peptide backbone from proteases. nih.gov |

| Fmoc-triazine amino acids | Proteolytic Stability | Incorporation of these building blocks can lead to peptidomimetics with enhanced stability against enzymatic breakdown. nih.gov |

| N-alkyl amino acids | Stability, Permeability | Alkylation of the backbone nitrogen can improve stability and cell permeability. nih.gov |

| β- and γ-amino acids | Stability, Structural Diversity | Extending the carbon backbone between the amino and carboxyl groups makes the peptide resistant to standard proteases and allows for the creation of novel secondary structures. nih.gov |

One of the primary limitations of peptide-based therapeutics is their rapid degradation by proteases in the body. mdpi.com A widely used strategy to overcome this is the substitution of one or more L-amino acids with their D-enantiomers. nih.govbiorxiv.org Since proteases are highly stereospecific, they generally cannot cleave peptide bonds involving D-amino acids, significantly increasing the peptide's in vivo half-life and stability. nih.govresearchgate.netoup.com

| Substitution Strategy | Effect on Stability | Effect on Structure & Activity |

| All L- to D-substitution (Enantiomer) | Greatly improved serum stability. nih.gov | Forms a left-handed helix; often maintains antimicrobial activity if the target is achiral (e.g., a lipid membrane). nih.gov |

| Terminal D-amino acid substitution | Improved stability against exopeptidases. nih.gov | Often has little effect on the overall secondary structure and can maintain biological activity. nih.gov |

| Internal D-amino acid substitution | Improved local stability. | Can disrupt secondary structures like α-helices, potentially leading to a complete loss of activity. nih.gov |

Cyclization is a key modification strategy used to constrain the conformation of a peptide, which can lead to increased stability, receptor selectivity, and potency. lifetein.comaltabioscience.com By reducing the number of available conformations, cyclization can lock the peptide into its bioactive shape and protect it from degradation by exopeptidases. nih.gov

Amide Cyclization (Head-to-Tail): This involves forming a peptide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear precursor. altabioscience.comnih.gov This creates a cyclic backbone that is resistant to exopeptidases. nih.gov The reaction can be challenging and requires optimized conditions to favor intramolecular cyclization over intermolecular oligomerization, often by performing the reaction under high dilution. lifetein.comnih.gov Introducing turn-inducing residues like proline or D-amino acids can facilitate the ring-closing process. altabioscience.com

Disulfide Bridge Formation: This technique requires the incorporation of two cysteine residues into the peptide sequence. lifetein.comsb-peptide.com The sulfhydryl groups (-SH) of the cysteine side chains are oxidized to form a covalent disulfide bond (-S-S-), creating a cyclic structure. lifetein.comsb-peptide.com This is a very common method for peptide cyclization and is crucial for the structure and function of many natural peptides. lifetein.comacs.org When multiple pairs of cysteines are present, orthogonal protecting groups may be needed to ensure the correct disulfide bonds are formed. sb-peptide.com

| Cyclization Technique | Description | Key Advantages |

| Amide (Head-to-Tail) Cyclization | An amide bond is formed between the peptide's N-terminus and C-terminus. altabioscience.comjpt.com | Enhances rigidity, increases resistance to exopeptidases, can improve receptor selectivity. lifetein.comnih.gov |

| Disulfide Bridge Formation | An oxidative reaction forms a covalent bond between the thiol groups of two cysteine residues. lifetein.comsb-peptide.com | Stabilizes tertiary structure, constrains conformation, common in natural proteins and peptides. lifetein.comacs.org |

| Side-Chain to Side-Chain Cyclization | A bond is formed between the side chains of two amino acids within the peptide. altabioscience.comjpt.com | Allows for various ring sizes and chemistries (e.g., lactam, lactone formation). altabioscience.com |

Modifying the termini of a peptide is a common and effective way to enhance its stability and mimic the structure of a larger protein. lifetein.com

N-Terminal Acetylation: This modification involves adding an acetyl group (-COCH₃) to the free amino group at the N-terminus. jpt.comwikipedia.org This change neutralizes the positive charge of the N-terminus at physiological pH, making the peptide more hydrophobic. jpt.comwikipedia.org Acetylation is frequently recommended for synthetic peptides intended to mimic a segment of a native protein, as most eukaryotic proteins are acetylated at their N-terminus. jpt.comwikipedia.org This modification also provides significant protection against degradation by aminopeptidases, a class of exopeptidases that target the N-terminus. lifetein.comjpt.com

C-Terminal Amidation: This involves replacing the C-terminal carboxyl group (-COOH) with a carboxamide group (-CONH₂). jpt.comprotpi.ch This modification neutralizes the negative charge of the C-terminus, which can increase the peptide's stability and hydrophobicity. jpt.comprotpi.ch Like acetylation, amidation is a very common post-translational modification found in natural peptide hormones and is often essential for their biological activity. bohrium.comnih.gov The amide group can also protect the peptide from degradation by carboxypeptidases. protpi.ch

| Modification | Location | Chemical Change | Impact on Properties |

| Acetylation | N-Terminus | Addition of an acetyl group (CH₃CO-). jpt.com | Neutralizes positive charge, increases hydrophobicity, enhances stability against aminopeptidases, mimics native proteins. lifetein.comjpt.comwikipedia.org |

| Amidation | C-Terminus | Conversion of a carboxyl group (-COOH) to a carboxamide (-CONH₂). jpt.com | Neutralizes negative charge, often increases biological activity and receptor binding, enhances stability against carboxypeptidases. jpt.comprotpi.chbohrium.comnih.gov |

Peptide Backbone Modifications and Peptidomimetic Design

The inherent limitations of natural peptides as therapeutic agents, such as their susceptibility to proteolytic degradation and poor bioavailability, have spurred the development of peptidomimetics. nih.govnih.gov These are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. A key strategy in peptidomimetic design is the modification of the peptide backbone. This section explores various strategies for backbone modification and the design of peptidomimetics, with a focus on their potential application to the tetrapeptide this compound.

Peptide backbone modifications involve the alteration of the amide bonds or the incorporation of non-natural amino acids to enhance stability and conformational rigidity. nih.gov These modifications can profoundly influence the biological activity and pharmacokinetic profile of a peptide.

One common approach is the introduction of amide bond isosteres, which are chemical groups that mimic the size, shape, and electronic properties of the amide bond but are resistant to cleavage by proteases. nih.gov For instance, the replacement of an amide bond with a thioamide or a sulfonamide has been shown to alter the conformational preferences of a peptide and, in some cases, enhance its biological activity. nih.gov In a study on a β-hairpin-forming tetrapeptide, the introduction of a thioamide as an amide isostere resulted in a more constrained conformation and significantly higher enantioselectivity in an asymmetric acyl transfer reaction. nih.gov

Another widely used strategy is the incorporation of unnatural amino acids, such as D-amino acids or β-amino acids. The inclusion of a D-amino acid can disrupt the recognition sites for proteases, thereby increasing the peptide's half-life. Similarly, β-amino acids, with an additional carbon in their backbone, can induce specific secondary structures and enhance proteolytic stability. researchgate.net

Cyclization is a further powerful tool in peptidomimetic design. By constraining the peptide's conformation, cyclization can increase receptor binding affinity and selectivity, as well as improve stability. nih.gov Various cyclization strategies exist, including head-to-tail, side-chain-to-side-chain, and backbone-to-side-chain cyclization.

The design of peptidomimetics for a sequence like this compound would involve a rational approach based on structure-activity relationships. For example, if a specific turn conformation is crucial for its biological activity, modifications that stabilize this turn, such as incorporating a D-amino acid at the Gly or Gln position, could be beneficial. The synthesis of peptides containing the L-Gln-L-Val motif can be challenging due to the potential for side reactions involving the glutamine side chain. researchgate.net Careful selection of protecting groups and coupling reagents is therefore essential.

The following table summarizes some common backbone modifications and their potential effects on peptide properties, which could be applicable to the design of analogs of this compound.

| Modification Type | Example | Potential Effects on Peptide Properties | Relevant Research Findings |

| Amide Bond Isosteres | Thioamide substitution | Increased resistance to proteolysis, altered hydrogen bonding capacity, potential for enhanced biological activity. | Introduction of a thioamide in a tetrapeptide catalyst led to a more constrained β-hairpin conformation and a significant increase in enantioselectivity. nih.gov |

| Sulfonamide linkage | Enhanced stability against enzymatic degradation, can act as a transition-state analog inhibitor for certain proteases. | Sulfonamides have been incorporated into peptide backbones to create more stable analogs. nih.gov | |

| Unnatural Amino Acids | D-Amino acid substitution | Increased proteolytic stability, potential to induce specific secondary structures (e.g., β-turns). | The substitution of L-amino acids with D-amino acids is a well-established strategy to enhance peptide stability against proteases. researchgate.net |

| β-Amino acid incorporation | Enhanced resistance to proteolysis, ability to form unique helical and sheet structures. | Oligomers of β-amino acids (β-peptides) are known to be highly resistant to degradation by proteases. | |

| Cyclization | Head-to-tail cyclization | Increased conformational rigidity, enhanced receptor binding affinity and selectivity, improved metabolic stability. | Cyclization of angiotensin analogs resulted in well-defined solution conformations. nih.gov |

| Side-chain cyclization (e.g., lactam bridge) | Stabilization of specific secondary structures (e.g., α-helices, β-turns), improved proteolytic stability. | The creation of lactam bridges is a common strategy to stabilize helical structures in peptides. |

The rational design of peptidomimetics of this compound would leverage these and other modification strategies to create analogs with superior therapeutic potential. The synthesis of such modified peptides often requires specialized techniques in solid-phase or solution-phase peptide chemistry. nih.govvaia.com

Structural and Conformational Analysis of L Valylglycyl L Glutaminyl L Leucine

Spectroscopic Characterization Techniques

A variety of spectroscopic methods are instrumental in determining the structure of peptides. For L-Valylglycyl-L-glutaminyl-L-leucine, Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly powerful tools.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution. nih.govacs.org It provides detailed information at the atomic level, revealing insights into the peptide's connectivity, backbone and side-chain conformation, and the spatial proximity of its constituent atoms. creative-proteomics.com For a tetrapeptide like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive analysis. nmims.edu

The initial step in the NMR analysis of this compound involves the assignment of all proton (¹H) and carbon (¹³C) resonances to specific atoms within the four amino acid residues. This is achieved through a series of 1D and 2D NMR experiments.

1D ¹H NMR: The one-dimensional proton NMR spectrum provides the first overview of the sample, showing the chemical shifts of all hydrogen atoms. However, due to the number of protons in a tetrapeptide, significant signal overlap is expected, making unambiguous assignment from the 1D spectrum alone challenging. uzh.ch

2D COSY (Correlation Spectroscopy): This experiment reveals through-bond scalar couplings between protons, typically over two or three bonds. It is instrumental in identifying the spin systems of the individual amino acid residues (Val, Gly, Gln, Leu) by connecting protons within the same residue. nih.gov For instance, the amide proton (NH) of a residue will show a correlation to its alpha-proton (Hα), which in turn will correlate with its beta-protons (Hβ), and so on down the side chain.

2D TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a residue. nih.gov A single cross-peak between the amide proton and any other proton in the same residue can reveal all the protons belonging to that amino acid. This is particularly useful for identifying the complete spin systems of the valine, glutamine, and leucine (B10760876) residues in the tetrapeptide.

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. An HSQC spectrum provides a map of all C-H or N-H bonds in the molecule, greatly aiding in the resolution and assignment of resonances. nih.gov

Once the individual spin systems are identified, they are linked together in the correct sequence (Val-Gly-Gln-Leu) using through-space correlations observed in NOESY experiments.

A representative table of expected ¹H NMR chemical shifts for this compound in an aqueous solution is provided below. These values are based on typical chemical shifts for amino acids in peptides.

| Residue | Amide (NH) | α-H | β-H | γ-H | Other |

| Valine | ~8.2 ppm | ~4.1 ppm | ~2.1 ppm | ~0.9 ppm (CH₃) | |

| Glycine (B1666218) | ~8.4 ppm | ~3.9 ppm | |||

| Glutamine | ~8.3 ppm | ~4.3 ppm | ~2.0 ppm | ~2.3 ppm | ~6.8, 7.2 ppm (Side Chain NH₂) |

| Leucine | ~8.1 ppm | ~4.2 ppm | ~1.7 ppm | ~1.6 ppm | ~0.9 ppm (δ-CH₃) |

The precise chemical shifts of the Cα and Hα atoms are highly sensitive to the local electronic environment and, consequently, to the backbone conformation of the peptide. acs.org Deviations of these chemical shifts from their "random coil" values can indicate the presence of secondary structural elements. For a short peptide like this compound, these deviations can suggest a propensity for turn-like structures or extended conformations. nih.gov While the formation of stable α-helices or β-sheets is unlikely in such a short, unconstrained peptide, transient populations of specific conformations can be inferred.

For example, a downfield shift of Hα protons is often associated with a more extended, β-sheet-like conformation, whereas an upfield shift can be indicative of a helical or turn conformation.

NOESY is a crucial 2D NMR experiment that identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. youtube.com This is achieved by observing the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another.

For this compound, NOESY spectra are essential for:

Sequential Assignment: Establishing the order of the amino acid residues by observing NOEs between the amide proton of one residue and the α-proton or side-chain protons of the preceding residue (the i to i-1 connectivity).

Conformational Restraints: The intensities of the NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons. These distances can be used as restraints in computational modeling to determine the three-dimensional structure of the peptide. creative-proteomics.com For instance, a strong NOE between the α-proton of Valine and the amide proton of Leucine would indicate a turn-like conformation that brings these distant residues into close proximity.

A table illustrating some expected sequential and medium-range NOEs for this compound is shown below.

| Proton 1 | Proton 2 | Expected Distance | Implication |

| Gly NH | Val Hα | < 3.5 Å | Sequential Connectivity |

| Gln NH | Gly Hα | < 3.5 Å | Sequential Connectivity |

| Leu NH | Gln Hα | < 3.5 Å | Sequential Connectivity |

| Val Hα | Gln NH | < 4.0 Å | Potential for a turn structure |

| Gly Hα | Leu NH | < 4.5 Å | Potential for a turn structure |

Chemical shift is an anisotropic property, meaning its value depends on the orientation of the molecule with respect to the external magnetic field. aip.org In solution NMR, rapid molecular tumbling averages this anisotropy to the isotropic chemical shift we typically observe. However, information about the chemical shift anisotropy (CSA) tensor can be obtained through advanced NMR techniques, such as solid-state NMR or by studying molecules in an ordered medium. nih.gov

The principal elements of the CSA tensor are sensitive to the local electronic structure and can provide detailed information about the backbone and side-chain conformations. nih.govacs.org For peptides, the CSA of backbone nuclei like ¹³Cα and ¹⁵N is particularly informative about secondary structure. figshare.com While technically challenging for a small peptide in solution, an analysis of the CSA tensor could, in principle, provide further refinement of the conformational model of this compound. Quantum chemical calculations are often used to predict CSA tensors and compare them with experimental data. nih.gov

| Nucleus | CSA Parameter (Span Ω) | Conformational Dependence |

| ¹³Cα | ~20-40 ppm | Varies with backbone dihedral angles (φ, ψ) |

| ¹⁵N (amide) | ~150-180 ppm | Sensitive to hydrogen bonding and backbone conformation |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of left- and right-circularly polarized light. nih.gov It is a sensitive technique for investigating the secondary structure of peptides and proteins. subr.edu The far-UV region (190-250 nm) of the CD spectrum is dominated by the absorption of the peptide backbone amides and is characteristic of the peptide's secondary structure. proquest.com

For a short, flexible peptide like this compound, the CD spectrum is likely to be indicative of a disordered or random coil conformation. This is typically characterized by a strong negative band around 200 nm. However, the presence of any residual or transient secondary structure, such as β-turns or polyproline II-type helices, would manifest as distinct features in the CD spectrum. nih.govpnas.org For instance, a β-turn can give rise to a weak positive band around 220-230 nm and a negative band around 205 nm. By analyzing the CD spectrum, one can estimate the percentage of different secondary structural elements present in the conformational ensemble of the peptide. scilit.com

A hypothetical CD spectrum of this compound in an aqueous buffer might show the following characteristics, suggesting a predominantly disordered conformation with some propensity for turn-like structures.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |

| ~222 | -1,000 to -3,000 | Weak negative band, could indicate some turn or helical propensity |

| ~200 | -15,000 to -25,000 | Strong negative band, characteristic of a random coil |

| <195 | Positive | Positive band at lower wavelengths |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing insights into their secondary structure and the local environment of their functional groups. For this compound, the vibrational spectrum is dominated by the characteristic bands of the peptide backbone (Amide I, II, and III) and contributions from the amino acid side chains.

The Amide I band, primarily associated with the C=O stretching vibration of the peptide bond, is particularly sensitive to the secondary structure. In peptides adopting β-sheet conformations, this band typically appears in the range of 1620-1640 cm⁻¹, while α-helical structures show a characteristic band around 1650-1660 cm⁻¹. umich.edu For this compound, the presence of the bulky Valine and Leucine residues might favor an extended or β-type conformation.

The Amide II band, arising from N-H bending and C-N stretching, and the Amide III band, a more complex mode involving C-N stretching and N-H bending, further contribute to the structural characterization.

The side chains of the constituent amino acids also present distinct vibrational signatures. The glutamine side chain, with its terminal amide group, will have its own characteristic C=O stretching and N-H bending modes. The aliphatic side chains of valine and leucine contribute to the spectrum in the C-H stretching and bending regions.

A detailed assignment of the vibrational modes can be inferred from studies on the individual amino acids and related peptides. researchgate.netnih.govnih.gov For instance, studies on L-glutamine have provided a general assignment of its fundamental vibrational modes. researchgate.net Similarly, the vibrational features of glycine and leucine in hydrated media have been analyzed through a combination of experimental spectroscopy and density functional theory (DFT) calculations. nih.gov

Table 1: Predicted Prominent IR and Raman Bands for this compound based on Analogous Compounds

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Origin | Structural Significance |

| Amide I | 1630 - 1680 | C=O stretching of peptide bonds | Secondary structure (α-helix vs. β-sheet) |

| Amide II | 1510 - 1580 | N-H bending and C-N stretching | Peptide backbone conformation |

| Amide III | 1220 - 1300 | C-N stretching and N-H bending | Peptide backbone conformation |

| Gln Side Chain C=O | ~1670 | C=O stretching of the side chain amide | Side chain orientation and H-bonding |

| Val/Leu C-H stretch | 2870 - 2960 | Symmetric and asymmetric C-H stretching | Hydrophobic side chain packing |

Note: The exact positions of these bands for this compound would require experimental measurement.

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of the dipeptide L-Valyl-L-glutamine has been determined, revealing specific packing and hydrogen bonding interactions in the solid state. researchgate.net Studies on the tripeptides Gly-L-Ala-L-Val and Gly-L-Ala-L-Leu have shown that they can adopt near α-helical backbone conformations in the crystalline form, stabilized by water molecules that bridge the N- and C-termini. nih.gov These findings suggest that this compound could crystallize in a conformation that accommodates extensive hydrogen bonding, potentially involving the glutamine side chain and the peptide backbone.

The conformation of the peptide in the solid state is a result of a balance between intramolecular interactions (such as hydrogen bonds forming turns) and intermolecular forces that drive crystal packing. The bulky, hydrophobic side chains of valine and leucine will likely influence the packing arrangement, potentially leading to segregated hydrophobic and hydrophilic regions within the crystal lattice. The polar glutamine side chain would be expected to participate in a network of hydrogen bonds.

Table 2: Crystallographic Data for Related Peptides

| Peptide | Space Group | Unit Cell Parameters | Key Conformational Feature | Reference |

| Gly-L-Ala-L-Val | P2₁ | a=8.052 Å, b=6.032 Å, c=15.779 Å, β=98.52° | Near α-helical backbone | nih.gov |

| Gly-L-Ala-L-Leu | P2₁2₁2₁ | a=6.024 Å, b=8.171 Å, c=32.791 Å | Near α-helical backbone | nih.gov |

| L-Valyl-L-glutamine | P2₁2₁2 | a=16.419 Å, b=15.309 Å, c=4.708 Å | - | researchgate.net |

Advanced Mass Spectrometry for Structural Insights (e.g., Ion Mobility-Mass Spectrometry)

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and sequence of peptides. Advanced techniques like ion mobility-mass spectrometry (IM-MS) provide an additional dimension of separation based on the size and shape of the ion in the gas phase, offering valuable structural information.

For this compound, IM-MS can be employed to study its gas-phase conformation. Different conformations of the peptide will have different collision cross-sections (CCS), leading to distinct drift times in the ion mobility cell. This allows for the separation of different conformers and can provide insights into the peptide's flexibility.

Furthermore, tandem mass spectrometry (MS/MS) coupled with ion mobility can be used to probe the fragmentation patterns of different conformers. The way a peptide fragments upon collision-induced dissociation can be dependent on its three-dimensional structure, including the location of hydrogen bonds.

A key challenge in the mass spectrometric analysis of this peptide would be the differentiation of the isomeric residues leucine and isoleucine if both were present. However, since the peptide is defined with leucine, this is not an issue. Should a sample contain both, specialized fragmentation techniques that induce side-chain cleavages can be used to distinguish between them. wvu.edurapidnovor.com

Table 3: Potential Applications of Advanced Mass Spectrometry for this compound

| Technique | Information Gained | Relevance to the Tetrapeptide |

| High-Resolution MS | Accurate mass determination and elemental composition confirmation. | Verification of the peptide's identity. |

| Tandem MS (MS/MS) | Amino acid sequence determination through fragmentation. | Confirmation of the Val-Gly-Gln-Leu sequence. |

| Ion Mobility-MS (IM-MS) | Separation of conformers based on shape (Collision Cross-Section). | Insights into the distribution of gas-phase conformations. |

Conformational Dynamics and Flexibility Studies of the Tetrapeptide

The biological function of peptides is often intrinsically linked to their conformational dynamics and flexibility. This compound, as a short linear peptide, is expected to exist as an ensemble of rapidly interconverting conformations in solution. The study of these dynamics is crucial for understanding its potential interactions with biological targets.

Computational methods, such as molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of peptides. nih.gov An MD simulation of this tetrapeptide in an aqueous environment would likely reveal a range of structures from extended conformations to more compact, folded states stabilized by transient intramolecular hydrogen bonds. The glutamine side chain, with its ability to act as both a hydrogen bond donor and acceptor, could play a significant role in stabilizing turn-like structures.

The hydrophobic side chains of valine and leucine will also influence the conformational preferences through the hydrophobic effect, potentially driving the peptide to adopt conformations that minimize the exposure of these residues to the aqueous solvent.

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the average conformation and flexibility of peptides in solution. scilit.comacs.org Parameters such as nuclear Overhauser effects (NOEs), coupling constants, and temperature coefficients of amide protons can be used to identify persistent secondary structural elements and regions of flexibility. For this compound, NMR studies would be invaluable in characterizing its solution-state conformational ensemble.

Table 4: Factors Influencing the Conformational Dynamics of this compound

| Factor | Description | Expected Impact |

| Intramolecular Hydrogen Bonds | Formation of hydrogen bonds between backbone amide and carbonyl groups, and involving the glutamine side chain. | Stabilization of specific turn-like or folded conformations. |

| Hydrophobic Interactions | The tendency of the valine and leucine side chains to associate and minimize contact with water. | Can drive the collapse into more compact structures. |

| Steric Constraints | The bulky nature of the valine and leucine side chains restricts the accessible regions of the Ramachandran plot. | Limits the range of possible backbone dihedral angles. |

| Solvent Interactions | Hydrogen bonding with water molecules. | Competes with intramolecular hydrogen bonds, promoting conformational flexibility. |

Computational and Theoretical Investigations of L Valylglycyl L Glutaminyl L Leucine

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications for Geometric Optimization and Electronic Properties

No published studies were found that apply Density Functional Theory (DFT) to determine the optimized geometry and electronic properties of L-Valylglycyl-L-glutaminyl-L-leucine. Such a study would typically involve the use of a functional (e.g., B3LYP) and a basis set to calculate the molecule's lowest energy conformation, bond lengths, bond angles, and dihedral angles, as well as electronic properties like dipole moment and polarizability.

Ab Initio Methods for Electronic Structure

There are no available research findings that utilize ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory, to investigate the electronic structure of this compound. These methods, which are based on first principles of quantum mechanics, would provide a detailed description of the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Charge Transfer Characteristics

A frontier molecular orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. This analysis would also shed light on the intramolecular charge transfer characteristics of the peptide.

Molecular Electrostatic Potential (MEP) Mapping

No studies detailing the Molecular Electrostatic Potential (MEP) map of this compound are publicly accessible. An MEP map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

Atomic Charge Distribution Analysis

An analysis of the atomic charge distribution, for instance through Mulliken population analysis or Natural Bond Orbital (NBO) analysis, has not been published for this compound. This type of analysis quantifies the electrostatic charge on each atom in the molecule, providing insights into its electrostatic properties and bonding characteristics.

Hirshfeld Surface Analysis for Intermolecular Interactions

There is no available research that employs Hirshfeld surface analysis to study the intermolecular interactions of this compound in a crystalline state. This technique is used to visualize and quantify intermolecular contacts, such as hydrogen bonds and van der Waals forces, which govern how molecules pack in a crystal lattice.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its dynamic behavior, conformational preferences, and interactions with its environment, such as a solvent or a biological receptor. nih.gov These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. nih.gov The accuracy of these simulations is highly dependent on the force field used to describe the interatomic forces.

A force field is a collection of equations and associated parameters designed to calculate the potential energy of a system of atoms. The accuracy of MD simulations of peptides like this compound is critically dependent on the quality of the force field. acs.org Commonly used force fields for biomolecular simulations include CHARMM, AMBER, GROMOS, and OPLS. nih.gov

The development of a force field involves parameterizing various terms, including bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov These parameters are typically derived from a combination of high-level quantum mechanical (QM) calculations and experimental data from small model compounds. nih.gov For tetrapeptides, particular attention must be paid to the dihedral angle parameters (e.g., phi, psi), as they largely determine the conformational landscape of the peptide backbone. nih.govacs.org

Validation is a crucial step to ensure the force field can accurately reproduce experimental observations. This often involves simulating a known system and comparing the results to experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information on scalar couplings and chemical shifts that are sensitive to local structure. acs.org For instance, a force field's ability to correctly predict the relative populations of different conformers (e.g., β-turn vs. extended) in a model tetrapeptide is a key benchmark of its accuracy. acs.org Some modern approaches involve developing residue-specific force fields (RSFFs) that sacrifice broad transferability for higher accuracy on specific systems by using different parameters for different amino acid residues. amazonaws.com

Table 1: Comparison of Common Force Fields for Peptide Simulation

| Force Field Family | Strengths | Common Water Model | Key Features & Development Focus |

| AMBER (Assisted Model Building with Energy Refinement) | Well-validated for protein and nucleic acid simulations; good at reproducing secondary structure. | TIP3P, OPC | Focus on balancing protein-protein and protein-water interactions; newer versions improve sampling of intrinsically disordered proteins. acs.org |

| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | Highly versatile and widely used for proteins, lipids, and nucleic acids; includes CMAP corrections for improved backbone dihedral potentials. nih.gov | TIP3P | Newer versions include specific parameter sets for intrinsically disordered proteins (IDPs) and polarizable models (Drude) for more accurate electrostatics. nih.govnih.gov |

| GROMOS (GROningen MOlecular Simulation) | Developed for efficiency in large-scale simulations; often used for studying protein folding and free energy calculations. | SPC/E | Known for its united-atom representation (reducing computational cost), though all-atom versions are also available. |

| OPLS (Optimized Potentials for Liquid Simulations) | Excellent for reproducing properties of liquids and solvated systems; good parameterization for a wide range of organic molecules. | TIP4P | Developed with a focus on accurately modeling condensed-phase properties and solvent interactions. |

In solution, a flexible tetrapeptide like this compound does not adopt a single, static structure but rather exists as a dynamic ensemble of interconverting conformations. nih.gov Understanding this conformational ensemble is key to understanding its function. Standard MD simulations can sometimes get trapped in local energy minima, failing to adequately sample the entire conformational space. To overcome this, enhanced sampling techniques such as Replica Exchange Molecular Dynamics (REMD) are often employed. amazonaws.com

Once a sufficiently long simulation trajectory is generated, it must be analyzed to identify the most populated and functionally relevant conformations. nih.gov This is typically done using methods such as:

Cluster Analysis: This groups similar structures together based on their root-mean-square deviation (RMSD), allowing for the identification of representative conformations for the most stable conformational states.

Principal Component Analysis (PCA): This dimensionality reduction technique identifies the dominant modes of motion within the peptide, providing insight into the collective movements that govern conformational transitions. nih.gov

For linear tetrapeptides, the conformational ensemble often includes structures like β-turns, γ-turns, and various extended or random coil states. acs.orgacs.org The relative stability of these conformers is dictated by intramolecular hydrogen bonds, steric effects of the side chains (Val, Gln, Leu), and interactions with the solvent. nih.gov

Table 2: Hypothetical Conformational Ensemble for this compound

| Conformer Cluster | Representative Structure Type | Key Intramolecular H-Bonds | Population (%) | Radius of Gyration (Å) |

| 1 | Type II β-turn | Val(CO) --- Leu(NH) | 45% | 4.8 |

| 2 | Extended | None | 30% | 6.5 |

| 3 | γ-turn | Gln(CO) --- Gly(NH) | 15% | 5.1 |

| 4 | Random Coil | Transient / None | 10% | Variable |

This table is illustrative and based on typical findings for tetrapeptides; specific values would require simulation.

The solvent, typically water, plays a critical role in determining peptide structure and dynamics. mdpi.com In MD simulations, this is accounted for by using explicit water models (e.g., TIP3P, SPC/E) that surround the peptide. Water molecules interact with the peptide through hydrogen bonds with polar groups (like the backbone amides and the glutamine side chain) and influence the conformation through the hydrophobic effect, where nonpolar side chains (valine and leucine) tend to be shielded from the solvent.

The layer of water molecules in direct contact with the peptide is known as the hydration shell. nih.gov The structure and dynamics of this shell are distinct from bulk water. mdpi.com Analysis of the hydration shell can provide insights into how the peptide influences its local environment. Key analyses include:

Radial Distribution Functions (RDFs): These describe the probability of finding a water molecule at a certain distance from a specific atom or group on the peptide, revealing the structure of the hydration layers. nih.gov

Water Residence Times: This measures how long individual water molecules remain in the hydration shell, providing information on the dynamics of solvent exchange.

Hydrogen Bond Analysis: This quantifies the number and lifetime of hydrogen bonds between the peptide and surrounding water molecules. nih.gov

Studies on model peptides have shown that co-solvents, such as dimethyl sulfoxide (B87167) (DMSO) or glycerol (B35011), can significantly alter the hydration shell and, consequently, the peptide's conformational equilibrium. escholarship.orgresearchgate.netrsc.org For example, a denaturant like DMSO may disrupt water-peptide hydrogen bonds, while a stabilizer like glycerol can enhance hydration at the peptide surface. escholarship.orgrsc.org

Table 3: Key Parameters for Analyzing Hydration Shell Dynamics

| Parameter | Description | Typical Application for this compound |

| g(r) (Radial Distribution Function) | Describes the density of solvent molecules as a function of distance from a solute atom. | Determine the distance and coordination number of water around the hydrophobic Leu/Val side chains versus the hydrophilic Gln side chain. nih.gov |

| Coordination Number | The average number of solvent molecules within the first hydration shell. | Quantify the degree of hydration of different residues. |

| Residence Time (τ) | The average time a solvent molecule spends within a defined hydration shell before exchanging with the bulk. | Assess the strength of water binding to different parts of the peptide. |

| Hydrogen Bond Autocorrelation Function | Measures the lifetime of hydrogen bonds between the peptide and water. | Differentiate between stable structural water and transiently interacting water molecules. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. nih.gov This method is crucial for hypothesis-driven drug discovery, as it can help identify potential biological targets and elucidate the molecular basis of ligand-receptor recognition. researchgate.net

The docking process involves two main steps:

Sampling: The algorithm explores a vast number of possible orientations and conformations of the ligand within the receptor's binding site.

Scoring: A scoring function is used to estimate the binding affinity for each generated pose, ranking them to identify the most likely binding mode. nih.gov

For a tetrapeptide like this compound, its inherent flexibility presents a challenge for docking algorithms. nih.gov Therefore, flexible docking protocols are required. The results of a docking study can predict key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the peptide-receptor complex. nih.gov For example, one could hypothesize that this compound targets a specific protease. Docking simulations could then predict whether the peptide fits into the enzyme's active site and which residues are critical for binding, guiding the design of more potent inhibitors. mdpi.com

Table 4: Hypothetical Docking Results for this compound against Human Cathepsin S

| Docking Pose Rank | Estimated Binding Affinity (kcal/mol) | Predicted Key Interactions | Interacting Receptor Residues |

| 1 | -8.5 | H-bond with Gln side chain; Hydrophobic contact with Leu side chain | Asn163, Cys25, Trp188 |

| 2 | -8.1 | H-bond with peptide backbone; Hydrophobic contact with Val side chain | Gly68, Met70 |

| 3 | -7.9 | Electrostatic interaction with C-terminus; H-bond with Gln side chain | His164, Gln21 |

This table is for illustrative purposes. Cathepsin S is a plausible target for peptide ligands, but specific interactions would require an actual docking calculation.

De Novo Peptide Design Algorithms and Strategies for Tetrapeptides

De novo peptide design aims to create entirely new peptide sequences with novel structures and functions, rather than modifying existing ones. youtube.com Computational algorithms are central to this process, allowing for the exploration of vast sequence and conformational spaces to identify candidates with desired properties, such as high-affinity binding to a specific target. nih.govutexas.edu

Strategies for designing tetrapeptides can be broadly categorized as:

Structure-Based Design: This approach starts with a known receptor structure. Algorithms attempt to build a peptide that is sterically and chemically complementary to a target binding site. This can involve placing backbone atoms first and then searching for sequences that can adopt that conformation, or using geometric hashing to find compatible side-chain-backbone interactions. utexas.edu

Sequence-Based Design: This approach often employs machine learning models, such as generative language models, trained on large databases of known protein sequences. nih.gov These models can generate new, naturalistic peptide sequences that can then be screened computationally (e.g., via docking) or experimentally for the desired function.

These design strategies could be applied to generate novel tetrapeptides based on the this compound scaffold, aiming to improve binding affinity, specificity, or stability. For example, an algorithm could suggest mutations to the sequence that would enhance its interaction with a target protein identified through docking studies. youtube.com

Table 5: Overview of De Novo Peptide Design Strategies

| Strategy | Principle | Advantages | Challenges |

| Structure-Based (e.g., Rosetta) | Build a peptide to fit a target binding site based on physical and chemical complementarity. youtube.com | High potential for creating high-affinity binders; provides a structural hypothesis for binding. | Requires a high-resolution structure of the target; computationally intensive. |

| Fragment-Based | Assemble new peptides from a library of small, structurally defined peptide fragments. | Can explore a wide range of backbone conformations. | Junctions between fragments can be difficult to model accurately. |

| Generative Language Models (e.g., ESM-2) | Use deep learning to generate novel sequences based on patterns learned from known protein sequences. nih.gov | Does not require a target structure for sequence generation; computationally fast. | Generated sequences require subsequent screening to identify function; may not produce well-folded or stable structures. |

| Combinatorial Library Design | Computationally enumerate and filter large virtual libraries of peptides (e.g., all possible tetrapeptides) before synthesis. chemrxiv.orgwikipedia.org | Allows for comprehensive screening of a defined chemical space. | The number of possible peptides grows exponentially with length, requiring effective filtering. wikipedia.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To apply QSAR to this compound, one would first need to create a library of its analogs. This could be done by systematically substituting each amino acid with other natural or non-natural amino acids.

The process involves several key steps:

Data Set Generation: A series of analogs of this compound is synthesized, and their biological activity (e.g., IC50 for enzyme inhibition) is measured experimentally.

Descriptor Calculation: For each analog, a set of numerical values known as molecular descriptors is calculated. These descriptors encode physicochemical properties (e.g., hydrophobicity, molecular weight), topological features, or electronic properties of the amino acids and the entire peptide. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF) or Support Vector Machines (SVM), a mathematical model is built that correlates the descriptors with the observed biological activity. nih.govacs.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

A validated QSAR model can be used to predict the activity of new, yet-to-be-synthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. This approach accelerates the optimization of a lead compound by providing insights into which structural features are most important for activity. nih.gov

Table 6: Examples of Molecular Descriptors for Tetrapeptide QSAR Modeling

| Descriptor Class | Specific Examples | Information Encoded |

| Physicochemical | LogP (hydrophobicity), Molecular Weight, Polar Surface Area (PSA) | Bulk properties, solubility, and membrane permeability. |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, shape, and degree of branching. |

| Constitutional | Number of H-bond donors/acceptors, number of rotatable bonds | Basic structural features and flexibility. |

| Amino Acid Indices (e.g., from AAindex database) | Hydrophobicity scales (e.g., Kyte-Doolittle), steric parameters (e.g., van der Waals volume), electronic properties. | Specific properties of the constituent amino acid residues. nih.gov |

| 3D-QSAR (e.g., CoMFA/CoMSIA) | Steric and electrostatic fields around an aligned set of molecules. | 3D shape and electronic properties of the molecule. nih.gov |

Molecular Interactions and Biochemical Pathways of L Valylglycyl L Glutaminyl L Leucine

Peptide-Protein Interaction Studies

The investigation of how a peptide like L-Valylglycyl-L-glutaminyl-L-leucine interacts with proteins is fundamental to understanding its biological function. This typically involves identifying its binding partners, quantifying the strength and specificity of these interactions, and determining the three-dimensional structure of the peptide-protein complex.

Identification of Binding Partners and Specific Target Proteins

The initial step in characterizing a peptide's function is to identify the proteins it physically interacts with within a biological system. Several high-throughput and targeted methods are employed for this purpose. However, searches for studies applying these techniques to this compound did not yield any results.

Affinity Pull-Down Assays

Affinity pull-down assays are a common in vitro technique used to isolate and identify proteins that bind to a specific molecule, or "bait". In this method, a synthesized and tagged version of the peptide of interest (e.g., with biotin (B1667282) or an affinity tag like GST) is immobilized on beads. These beads are then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the peptide are "pulled down" with the beads, washed to remove non-specific binders, and then eluted for identification, often by mass spectrometry.

This technique is a powerful tool for discovering novel interaction partners. nih.gov For instance, it can be used to confirm predicted interactions or to screen for unknown binding proteins in a cellular context. nih.gov The success of a pull-down assay relies on the proper design of the bait and control experiments to minimize false positives. oup.com

A hypothetical affinity pull-down experiment for this compound would involve:

Synthesis of the tetrapeptide with a biotin tag.

Incubation of the biotinylated peptide with a cell lysate of interest.

Capture of the peptide and any bound proteins using streptavidin-coated beads.

Washing away non-specifically bound proteins.

Elution of the peptide-protein complexes.

Identification of the bound proteins using mass spectrometry.

No studies reporting the use of affinity pull-down assays to identify binding partners for this compound were found.

Peptide Array Studies for Interaction Discovery

Peptide arrays consist of a large number of different peptides synthesized on a solid surface in a spatially defined manner. oup.com These arrays can be used to screen for interactions with a purified protein of interest. In this approach, the labeled protein is incubated with the array, and binding to specific peptides is detected, typically through fluorescence or chemiluminescence. nih.gov This method is particularly useful for mapping the specific amino acid sequences (epitopes or binding motifs) that a protein recognizes. nih.gov

Peptide arrays allow for high-throughput screening of thousands of peptides simultaneously, making them an efficient tool for discovering and characterizing protein-peptide interactions. oup.com

A search of the scientific literature and protein interaction databases revealed no peptide array studies involving this compound or the VGQL motif to identify its binding partners.

Proteomics Approaches for Protein Identification

Chemical proteomics is a powerful strategy to identify the cellular targets of a small molecule or peptide in a native environment. thebiogrid.org This often involves creating a chemical probe by modifying the peptide with a photoreactive group and an affinity tag. nih.govthebiogrid.org The probe is introduced into living cells, and upon UV irradiation, it covalently cross-links to its binding partners. The tagged complexes are then enriched and the interacting proteins are identified by mass spectrometry. thebiogrid.org This in situ approach provides a snapshot of interactions within a physiological context. thebiogrid.orgresearchgate.net

Table 1: Comparison of Methodologies for Identifying Binding Partners

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Affinity Pull-Down | Immobilized "bait" peptide captures "prey" proteins from a lysate. oup.com | Relatively simple, widely used, good for confirming interactions. nih.gov | Can miss transient or weak interactions, potential for non-specific binding. oup.com |

| Peptide Array | A library of peptides on a solid support is screened for binding to a labeled protein. oup.com | High-throughput, allows for mapping of binding motifs. nih.gov | Interactions are studied in vitro, potential for false positives. oup.com |

| Chemical Proteomics | A modified peptide probe cross-links to its targets in living cells for later identification. thebiogrid.org | Identifies interactions in a native context, can capture transient interactions. researchgate.net | Requires synthesis of a functional chemical probe, potential for off-target labeling. thebiogrid.org |

No proteomics studies aimed at identifying the protein targets of this compound have been reported in the reviewed literature.

Characterization of Binding Affinity and Specificity

Once a binding partner is identified, the next step is to characterize the interaction in terms of its strength (affinity) and its selectivity for the target protein over other proteins. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or radioligand binding assays are commonly used for this purpose. These methods can determine key kinetic parameters such as the dissociation constant (Kd), which is a measure of binding affinity.

No data on the binding affinity (e.g., Kd values) or specificity of this compound to any protein target could be located.

Structural Basis of Peptide-Protein Recognition

Understanding the three-dimensional structure of a peptide-protein complex provides a detailed picture of the molecular interactions that mediate binding. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used to determine these structures. A solved structure can reveal the specific amino acid residues in both the peptide and the protein that are involved in the interaction, the nature of the chemical bonds (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding.

No structural studies (e.g., crystal structures or NMR data) of this compound in complex with a protein partner are available in public databases such as the Protein Data Bank (PDB).

Modulation of Protein Function through Tetrapeptide Binding

Information regarding the specific binding of the tetrapeptide this compound to proteins and the subsequent modulation of their function is not available in the current scientific literature. Research has been conducted on the binding of individual amino acids, such as L-leucine, to specific proteins like the L-leucine-binding protein in E. coli, which is involved in active transport. nih.gov However, these findings are specific to the single amino acid and cannot be directly applied to the tetrapeptide.

Receptor-Ligand Interactions and Signaling Cascades

Investigation of Receptor Binding and Subsequent Activation/Inhibition

There are no available studies investigating the binding of this compound to any specific receptors. Therefore, information on its potential activating or inhibitory effects following receptor interaction is unknown.

Cellular Responses to Tetrapeptide-Mediated Signaling

As there is no information on signaling initiated by this tetrapeptide, the resulting cellular responses are also undocumented.

Cellular Uptake and Intracellular Transport Mechanisms of this compound

The specific mechanisms for cellular uptake and intracellular transport of the tetrapeptide this compound have not been studied. It is unknown whether it would be transported intact by peptide transporters (like PEPT1/2) or if it would be first hydrolyzed into its constituent amino acids by extracellular peptidases before transport.

Transporter-Mediated Uptake

There is no data on transporters for this compound. However, the transporters for its constituent amino acids, glutamine and leucine (B10760876), are well-characterized.

SLC1A5 (ASCT2): This is a major transporter for L-glutamine and is crucial for the metabolism of rapidly proliferating cells. nih.govnih.govnih.gov

SLC7A5/SLC3A2 (LAT1/CD98): This heterodimeric transporter is a primary route for L-leucine uptake into cells. nih.govembopress.orgsolvobiotech.com It functions as an exchanger, often importing essential amino acids like leucine while exporting glutamine. nih.govsolvobiotech.com

Table 2: Key Transporters for Constituent Amino Acids

| Transporter | Gene Name(s) | Primary Substrate(s) Mentioned |

|---|---|---|

| ASCT2 | SLC1A5 | L-Glutamine nih.govnih.govnih.gov |

This table reflects the transporters of individual amino acids, not the tetrapeptide.

Enzymatic Processing and Proteolytic Stability of L Valylglycyl L Glutaminyl L Leucine

Susceptibility to Proteolytic Degradation

Proteolytic degradation is the process by which proteases and peptidases—enzymes that break peptide bonds—cleave the peptide into smaller fragments or individual amino acids. khanacademy.orgyoutube.com The susceptibility of VGQL to this process is determined by its amino acid sequence and the presence of unprotected termini.

The sequence of L-Valylglycyl-L-glutaminyl-L-leucine contains recognition sites for several classes of peptidases.

Aminopeptidases : These exopeptidases cleave amino acids from the N-terminus of peptides. nih.govnih.gov The N-terminal valine residue of VGQL makes it a potential substrate for enzymes like aminopeptidase (B13392206) N (APN), which is known to cleave neutral amino acids from the N-terminus. nih.gov Leucine (B10760876) aminopeptidase (LAP) is another relevant enzyme that could potentially act on the N-terminal valine. nih.gov

Carboxypeptidases : This class of exopeptidases removes amino acids from the C-terminus. nih.govyoutube.com The C-terminal leucine, a bulky, non-polar residue, makes VGQL a likely substrate for carboxypeptidase A, which shows a preference for such amino acids. youtube.com Carboxypeptidase N (CPN) is another key enzyme in circulation that cleaves C-terminal basic amino acids but can also act on other residues. nih.gov

Endopeptidases : These proteases cleave peptide bonds within the peptide chain. khanacademy.org For VGQL, the primary endopeptidase of concern is thermolysin . Thermolysin is a metalloendopeptidase that preferentially hydrolyzes peptide bonds on the N-terminal side of bulky and hydrophobic amino acids such as leucine, isoleucine, and valine. sigmaaldrich.comnih.gov This makes the Gln-Leu bond in VGQL a probable cleavage site.

Spontaneous Cleavage : In addition to enzymatic action, spontaneous, non-enzymatic cleavage can occur C-terminal to glutamine (Gln) and glutamic acid (Glu) residues under physiological conditions through the formation of a six-membered cyclic intermediate. nih.gov This presents a non-enzymatic degradation pathway for the Gly-Gln bond.

Table 1: Potential Peptidases and Proteases Involved in the Cleavage of this compound